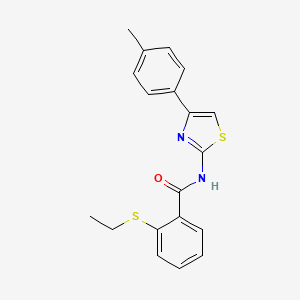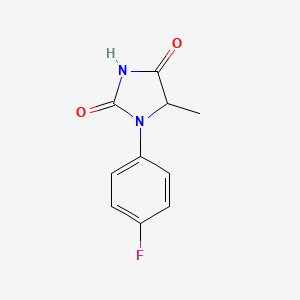
1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the IUPAC name, common names, structural formula, and molecular formula. It may also include the purpose or use of the compound in various industries or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. It may also include spectral data from UV/Vis, IR, NMR, and MS .Scientific Research Applications
Stereochemical and Pharmacological Properties
Research has shown the significance of stereochemistry on the pharmacological properties of certain hydantoin derivatives, including those related to "1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione". For instance, the study of the potent hydantoin 5-HT7R antagonist MF-8, which shares structural similarities, highlighted the impact of stereochemistry on both receptor affinity and antagonistic action. This work underscores the relationship between molecular configuration and pharmacodynamic as well as pharmacokinetic profiles, offering insights into the design of compounds with optimized therapeutic effects (Kucwaj-Brysz et al., 2020).
Catalysis and Synthesis Applications
The use of Brønsted acidic ionic liquids for the synthesis of fluorinated compounds, including those with the hydantoin framework, has been reported. Such methodologies emphasize green chemistry principles, offering efficient and reusable catalysts for synthesizing a variety of structurally diverse and potentially bioactive compounds. This approach demonstrates the versatility of "1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione" derivatives in organic synthesis and drug discovery processes (Arya et al., 2012).
Structural and Electronic Properties
The examination of N-heterocyclic carbene precursors, including those based on imidazolidine-2,4-dione skeletons, has provided insights into the influence of electron delocalization on their stability and structure. Such studies contribute to a deeper understanding of the electronic properties of these compounds, which is crucial for their potential applications in catalysis and material science (Hobbs et al., 2010).
Spectroscopic Analysis and Computational Modeling
Spectroscopic and computational techniques have been employed to explore the structure-property relationships of hydantoin derivatives. These methods facilitate the prediction of molecular behavior and potential bioactivity, offering a pathway to rational drug design and the development of new therapeutic agents. Studies such as the spectroscopic and computational approach for the structure-property relationship of hydantoin drug impurities provide valuable data on molecular geometry, electronic structure, and potential bioactivity (Kumar & Bhaskar, 2019).
Cytotoxicity and Anticancer Activity
The exploration of N,O-nucleosides derived from imidazolidine-2,4-diones, including studies on their cytotoxicity and apoptotic activity, highlights the potential of these compounds in cancer therapy. The selective induction of apoptosis in cancer cells underscores the therapeutic relevance of hydantoin derivatives in oncology (Chiacchio et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJZYRAYUJYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)
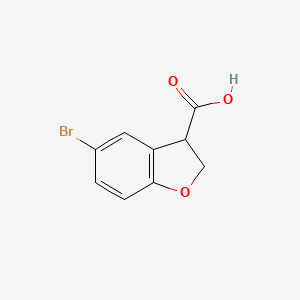
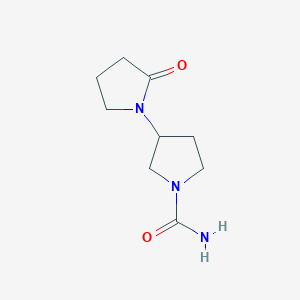
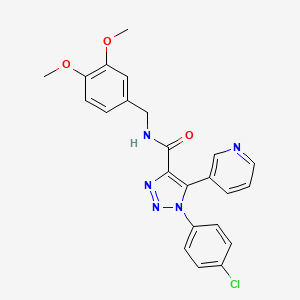
![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)

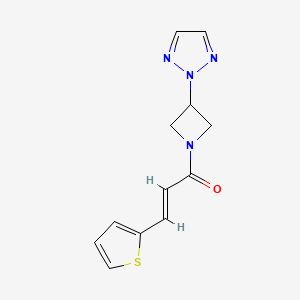
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)
![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)
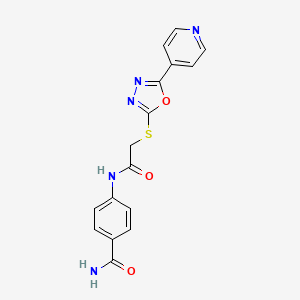
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)
